molecular formula C14H6N2O2 B14195304 2',5'-Dioxo-2',5'-dihydro[1,1'-biphenyl]-3,4-dicarbonitrile CAS No. 883551-42-6

2',5'-Dioxo-2',5'-dihydro[1,1'-biphenyl]-3,4-dicarbonitrile

Katalognummer: B14195304
CAS-Nummer: 883551-42-6
Molekulargewicht: 234.21 g/mol
InChI-Schlüssel: MXQVUGPNWYMKNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,5’-Dioxo-2’,5’-dihydro[1,1’-biphenyl]-3,4-dicarbonitrile is an organic compound with a complex structure that includes two oxo groups and two nitrile groups attached to a biphenyl backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dioxo-2’,5’-dihydro[1,1’-biphenyl]-3,4-dicarbonitrile typically involves the reaction of biphenyl derivatives with nitrile and oxo functional groups. One common method involves the cyclization of biphenyl derivatives with nitrile groups under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2’,5’-Dioxo-2’,5’-dihydro[1,1’-biphenyl]-3,4-dicarbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

2’,5’-Dioxo-2’,5’-dihydro[1,1’-biphenyl]-3,4-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the biphenyl structure .

Wissenschaftliche Forschungsanwendungen

2’,5’-Dioxo-2’,5’-dihydro[1,1’-biphenyl]-3,4-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2’,5’-Dioxo-2’,5’-dihydro[1,1’-biphenyl]-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’,5’-Dioxo-2’,5’-dihydro[1,1’-biphenyl]-3,4-dicarbonitrile is unique due to its specific biphenyl backbone and the arrangement of oxo and nitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

883551-42-6

Molekularformel

C14H6N2O2

Molekulargewicht

234.21 g/mol

IUPAC-Name

4-(3,6-dioxocyclohexa-1,4-dien-1-yl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H6N2O2/c15-7-10-2-1-9(5-11(10)8-16)13-6-12(17)3-4-14(13)18/h1-6H

InChI-Schlüssel

MXQVUGPNWYMKNG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CC(=O)C=CC2=O)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.